tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a chlorophenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the chlorophenyl moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
tert-Butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and compounds with similar functional groups, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C22H30ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30ClN3O4/c1-22(2,3)30-21(29)26-12-10-18(11-13-26)25(4)20(28)15-24-19(27)9-8-16-6-5-7-17(23)14-16/h5-9,14,18H,10-13,15H2,1-4H3,(H,24,27)/b9-8+ |
InChI Key |
QLZYWUJZDBTGDC-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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